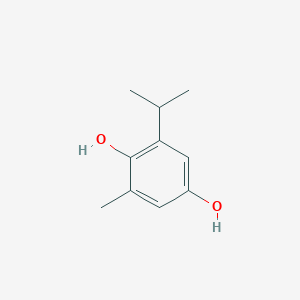

2-Isopropyl-6-methylbenzene-1,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Isopropyl-6-methylbenzene-1,4-diol, also known as 2-methyl-6-(1-methylethyl)-1,4-benzenediol, is an organic compound with the molecular formula C10H14O2. This compound is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are substituted with methyl and isopropyl groups. It is known for its antioxidant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of hydroquinone with isopropyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the substitution reactions. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to remove any impurities and obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-6-methylbenzene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the benzene ring and the reaction conditions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of quinones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of hydroquinone derivatives.

Substitution: Substitution reactions involve the replacement of hydrogen atoms on the benzene ring with other functional groups. Common reagents for these reactions include halogens, alkyl halides, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives. Substitution reactions result in the formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Cancer Treatment

Recent studies have highlighted the role of 2-Isopropyl-6-methylbenzene-1,4-diol as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and function of numerous oncogenic proteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby reducing tumor growth and proliferation. Compounds similar to this compound have shown promise in the treatment of various cancers by modulating HSP90 activity .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that derivatives of this compound can suppress inflammatory pathways, including the MAPK/NF-κB signaling pathways. These pathways are crucial in mediating inflammatory responses in conditions such as psoriasis and rheumatoid arthritis. In vitro studies have demonstrated that treatment with related compounds significantly reduces inflammatory cytokines like IL-6 and IL-23 .

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Its structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This property is particularly relevant in research focusing on oxidative damage in cells and tissues. The compound's antioxidant capacity has been quantified using various assays, indicating its potential utility in formulating nutraceuticals aimed at combating oxidative stress-related diseases .

Biotransformation Studies

Biotransformation studies have revealed that this compound can undergo microbial transformation to yield various metabolites with enhanced biological activities. These studies typically involve incubating the compound with specific microbial cultures under controlled conditions to observe changes in its structure and function. Such transformations can lead to compounds with improved pharmacological profiles or novel therapeutic effects .

Summary Table of Applications

Case Studies

-

HSP90 Inhibition in Cancer Models

A study conducted on various cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability and proliferation rates. The mechanism was attributed to the downregulation of HSP90 client proteins involved in cell cycle regulation. -

Psoriasis Treatment Model

In an animal model of psoriasis induced by imiquimod, topical application of the compound resulted in reduced skin inflammation and thickness compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells and lower cytokine levels in treated animals . -

Microbial Transformation Studies

Research on microbial transformation indicated that specific strains could convert this compound into more potent derivatives. These derivatives exhibited enhanced anti-inflammatory and antioxidant properties compared to the parent compound .

Wirkmechanismus

The mechanism of action of 2-Isopropyl-6-methylbenzene-1,4-diol involves its ability to donate electrons and neutralize free radicals. This antioxidant activity helps protect cells from oxidative damage. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and reducing the harmful effects of reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

2-Isopropyl-6-methylbenzene-1,4-diol can be compared with other similar compounds, such as:

Hydroquinone: A parent compound with similar antioxidant properties but lacks the methyl and isopropyl substitutions.

Methylhydroquinone: A derivative with a single methyl group substitution, offering different reactivity and applications.

Toluquinol: Another derivative with a methyl group substitution, used in various industrial applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer |

133447-23-1 |

|---|---|

Molekularformel |

C10H14O2 |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

2-methyl-6-propan-2-ylbenzene-1,4-diol |

InChI |

InChI=1S/C10H14O2/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6,11-12H,1-3H3 |

InChI-Schlüssel |

GEWUWTLFHIPTLP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)C(C)C)O |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.